![molecular formula C19H19N7O3 B2653394 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide CAS No. 1172453-30-3](/img/structure/B2653394.png)
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide” is a substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . It is part of a class of compounds that have been studied for their potential in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains multiple heterocyclic rings . It is a derivative of 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . Unfortunately, the exact molecular structure is not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Novel Compounds : A study by Abu-Hashem et al. (2020) involved the synthesis of novel compounds related to this chemical structure. These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating significant inhibition of cyclooxygenase-1/2 (COX-1/2) (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Rahmouni et al. (2016) synthesized a novel series of derivatives as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationship was also discussed, highlighting the potential of these compounds in cancer treatment (Rahmouni et al., 2016).
Microwave-Assisted Synthesis of Bis(Pyridopyrimidines) : Mekky et al. (2021) reported efficient procedures for synthesizing piperazine-linked bis(pyridopyrimidines), indicating the versatility of this compound in creating new molecular structures (Mekky et al., 2021).
Apoptotic Effect in Cancer Therapy : A study by Çiftçi et al. (2021) focused on the synthesis of benzimidazole derivatives bearing this compound's moiety. These compounds showed potential as anticancer agents against lung adenocarcinoma and glioma cell lines (Çiftçi et al., 2021).
Anti-Influenza Virus Activity : Hebishy et al. (2020) synthesized benzamide-based derivatives showing remarkable antiavian influenza virus activity. This illustrates the potential of such compounds in antiviral therapies (Hebishy et al., 2020).
Molecular Interactions and Inhibition Studies
Molecular Interaction Studies : Shim et al. (2002) conducted a study on the molecular interactions of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the steric binding interactions of such compounds (Shim et al., 2002).
Synthesis and Evaluation as Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogs and evaluated their potential as antipsychotic agents, demonstrating the compound's relevance in central nervous system therapies (Norman et al., 1996).
Design and Synthesis of Anticancer Derivatives : Kumar et al. (2016) designed and synthesized derivatives as potential anticancer agents. Their in vitro antiproliferative activity was tested, showing promising results against cancer cell lines (Kumar et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(23-14-2-3-15-16(10-14)29-13-28-15)25-8-6-24(7-9-25)17-11-18(21-12-20-17)26-5-1-4-22-26/h1-5,10-12H,6-9,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRDQEHFFHJOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
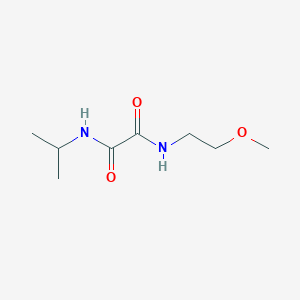
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine hydrochloride](/img/structure/B2653313.png)
![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)
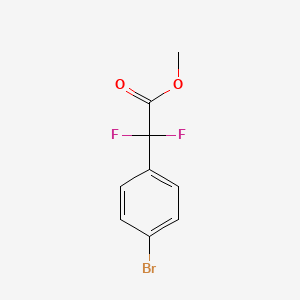
![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2653317.png)
![2-({1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2653319.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)
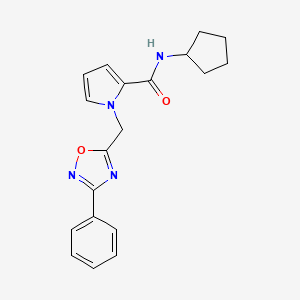
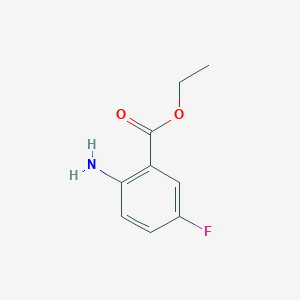
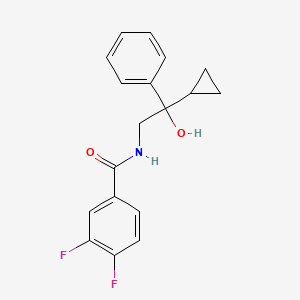
![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2653329.png)
![N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
